N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N3O3S and its molecular weight is 279.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 279.06776246 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like cyclooxygenase (cox) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

It’s worth noting that similar compounds interact with their targets (like cox) by forming hydrogen bonds within the active site . This interaction can lead to the inhibition of the enzyme, thereby preventing the conversion of arachidonic acid to inflammatory mediators .

Biochemical Pathways

Compounds that inhibit cox would affect the arachidonic acid cascade, leading to a reduction in the production of prostanoids, which play a role in many inflammatory processes .

Result of Action

Similar compounds that inhibit cox can reduce inflammation, pain, and fever caused by prostaglandins .

Biological Activity

N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

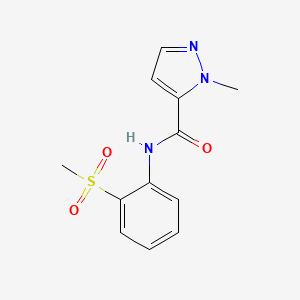

The compound features a pyrazole ring substituted with a methanesulfonyl group and a carboxamide functional group. The general structure can be represented as follows:

The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. The synthetic route generally includes the formation of the pyrazole ring followed by the introduction of the methanesulfonyl and carboxamide groups.

Antiparasitic Activity

Research indicates that derivatives of 1-methyl-1H-pyrazole-5-carboxamide exhibit potent inhibitory effects against parasitic nematodes, particularly Haemonchus contortus, which affects livestock. These compounds have shown high selectivity indices and minimal cytotoxicity to mammalian cell lines under standard conditions. Notably, acute toxicity assessments in rodent models revealed significant toxicity correlated with mitochondrial respiratory inhibition, highlighting the need for careful evaluation during drug development .

Insecticidal Properties

Studies have demonstrated that related pyrazole derivatives possess insecticidal properties. For instance, certain compounds showed efficacy against agricultural pests, suggesting potential applications in crop protection. The relationship between structural properties and biological activity has been explored, indicating that specific modifications can enhance insecticidal efficacy .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of parasites or insects.

- Mitochondrial Toxicity : Observations have indicated that certain derivatives can disrupt mitochondrial function, leading to cell death in target organisms while sparing mammalian cells under specific conditions .

Case Study 1: Antiparasitic Efficacy

In a study evaluating the antiparasitic efficacy of 1-methyl-1H-pyrazole-5-carboxamide derivatives, researchers synthesized various analogs and tested their effects on H. contortus. The results indicated that certain compounds led to a dose-dependent reduction in parasite viability without significant cytotoxicity to mammalian cells. This selectivity is crucial for developing effective antiparasitic treatments .

Case Study 2: Insecticidal Activity

Another study focused on the insecticidal activity of related pyrazole compounds against common agricultural pests. The findings revealed that modifications to the methanesulfonyl group significantly enhanced insecticidal potency, establishing a correlation between chemical structure and biological effectiveness .

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | Mechanism of Action | Selectivity Index |

|---|---|---|---|

| This compound | Antiparasitic | Enzyme inhibition, mitochondrial toxicity | High |

| Related Pyrazole Derivative A | Insecticidal | Enzyme inhibition | Moderate |

| Related Pyrazole Derivative B | Antimicrobial | Unknown | Low |

Properties

IUPAC Name |

2-methyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-15-10(7-8-13-15)12(16)14-9-5-3-4-6-11(9)19(2,17)18/h3-8H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVOGZWFPTVXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.